Chloro(decyl)dimethylsilane

Catalog No.
S672703
CAS No.
38051-57-9
M.F
C12H27ClSi
M. Wt
234.88 g/mol
Availability
In Stock
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Chloro(decyl)dimethylsilane

CAS Number

38051-57-9

Product Name

Chloro(decyl)dimethylsilane

IUPAC Name

chloro-decyl-dimethylsilane

Molecular Formula

C12H27ClSi

Molecular Weight

234.88 g/mol

InChI

InChI=1S/C12H27ClSi/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3

InChI Key

ZLZGHBNDPINFKG-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[Si](C)(C)Cl

Canonical SMILES

CCCCCCCCCC[Si](C)(C)Cl

Surface Modification

One primary application of chloro(decyl)dimethylsilane lies in surface modification. Its reactive chlorine group (Cl) can bond with hydroxyl (OH) groups present on various surfaces like glass, metal oxides, and polymers. This creates a self-assembled monolayer with a long decyl chain (C10H21), introducing several desirable properties:

  • Hydrophobicity: The decyl chain imparts water repellency to the surface, making it useful for creating water-resistant coatings [].
  • Organic Functionalization: The remaining two methyl groups (CH3) on the silicon atom can be further reacted with other organic molecules, allowing researchers to tailor the surface chemistry for specific applications [].

For instance, chloro(decyl)dimethylsilane can be used to modify glass surfaces for biosensor development or to create hydrophobic microfluidic channels for manipulating biological samples [, ].

Organic Synthesis

Chloro(decyl)dimethylsilane can serve as a starting material for the synthesis of various organosilicon compounds with tailored properties. The reactive chlorine group allows for further substitution reactions with other nucleophiles, enabling researchers to create:

  • Silanes with different functionalities: By replacing the chlorine with other functional groups like amines, thiols, or aromatic rings, researchers can synthesize silanes with specific properties for applications in catalysis, material science, or medicinal chemistry [].
  • Silicone polymers: Chloro(decyl)dimethylsilane can be used as a building block for the synthesis of silicone polymers with controlled chain lengths and pendant decyl groups. These polymers can find applications in areas like lubricants, sealants, and elastomers [].

Chloro(decyl)dimethylsilane is an organosilicon compound with the chemical formula C12_{12}H27_{27}ClSi. It consists of a decyl group (a straight-chain alkyl group with twelve carbon atoms) attached to a dimethylsilyl moiety, which includes two methyl groups and a chlorine atom. This compound is characterized by its hydrophobic properties due to the long hydrocarbon chain, making it useful in various applications, particularly in surface modification and as a coupling agent in organic synthesis.

  • Hydrolysis: When exposed to water, chloro(decyl)dimethylsilane hydrolyzes to form silanol compounds and hydrochloric acid. This reaction is rapid and leads to the formation of siloxane linkages:
    C12H27ClSi+H2OC12H27OSi+HCl\text{C}_{12}\text{H}_{27}\text{ClSi}+\text{H}_2\text{O}\rightarrow \text{C}_{12}\text{H}_{27}\text{OSi}+\text{HCl}
  • Condensation Reactions: The silanol products can further condense to form siloxanes, contributing to the formation of silicone polymers:
    nC12H27OSi[C12H27OSi]n+(n1)H2On\text{C}_{12}\text{H}_{27}\text{OSi}\rightarrow [\text{C}_{12}\text{H}_{27}\text{OSi}]_n+(n-1)\text{H}_2\text{O}
  • Reactions with Alcohols: Similar to other chlorosilanes, chloro(decyl)dimethylsilane can react with alcohols to form alkoxysilanes:
    C12H27ClSi+R OHC12H27OSi+HCl\text{C}_{12}\text{H}_{27}\text{ClSi}+\text{R OH}\rightarrow \text{C}_{12}\text{H}_{27}\text{OSi}+\text{HCl}

Chloro(decyl)dimethylsilane can be synthesized through several methods:

  • Direct Chlorination: This method involves the reaction of decyl alcohol with dimethyldichlorosilane under acidic conditions, leading to the substitution of a chlorine atom for a hydroxyl group.
  • Hydrosilylation: A more sophisticated approach involves the hydrosilylation of decene with dimethyldichlorosilane in the presence of a catalyst (e.g., platinum), allowing for the formation of chloro(decyl)dimethylsilane.
  • Grignard Reaction: Another potential method includes using a Grignard reagent derived from decyl bromide and reacting it with chlorodimethylsilane.

Chloro(decyl)dimethylsilane has various applications:

  • Surface Modification: It is commonly used to modify surfaces for enhanced hydrophobicity and adhesion properties in materials science.
  • Silicone Production: It serves as a precursor in the synthesis of silicone polymers and resins.
  • Coupling Agent: In organic synthesis, it acts as a coupling agent that facilitates the attachment of organic molecules to inorganic substrates.

Chloro(decyl)dimethylsilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
DimethyldichlorosilaneC2_2H6_6Cl2_2SiColorless liquid; precursor for silicone production
OctadecyltrichlorosilaneC18_18H37_37Cl3_3SiLonger alkyl chain; used for surface modification
TrimethylchlorosilaneC3_3H9_9ClSiSmaller size; commonly used in silicone synthesis
PhenyltrimethoxysilaneC9_9H12_12O3_3SiContains phenyl group; used in coatings

Uniqueness

Chloro(decyl)dimethylsilane's uniqueness lies in its balance between hydrophobicity from the long decyl chain and reactivity due to the presence of chlorine, making it particularly effective for applications requiring both properties. Its ability to form stable siloxanes while providing substantial surface modification capabilities distinguishes it from similar compounds.

Conventional Synthetic Routes

Grignard Reagent-Based Alkylation of Chlorosilanes

The Grignard reagent-based alkylation represents one of the most fundamental and widely employed synthetic approaches for preparing chloro(decyl)dimethylsilane and related organosilicon compounds [1] [2]. This methodology leverages the highly nucleophilic nature of organomagnesium halides to facilitate the formation of silicon-carbon bonds through displacement of chloride ions from chlorosilane precursors.

The general reaction mechanism involves the nucleophilic attack of a decyl Grignard reagent (typically decylmagnesium bromide or decylmagnesium chloride) on a dimethyldichlorosilane substrate, resulting in the selective replacement of one chlorine atom with the decyl group [3] [1]. The reaction proceeds via a concerted mechanism where the highly polarized carbon-magnesium bond facilitates electron transfer to the silicon center, weakening the silicon-chlorine bond and enabling nucleophilic substitution.

Reaction Conditions and Optimization Parameters

The optimal reaction conditions for Grignard-mediated alkylation require stringent anhydrous environments, typically conducted in dry tetrahydrofuran or diethyl ether at temperatures ranging from -78°C to ambient conditions [4] [1]. The choice of solvent significantly influences both the reaction rate and selectivity, with tetrahydrofuran generally providing superior coordination to the magnesium center and enhanced reactivity compared to diethyl ether.

Recent advances in palladium catalysis have demonstrated remarkable improvements in this synthetic approach. Vulovic and colleagues reported a palladium-catalyzed cross-coupling methodology utilizing DrewPhos as the supporting ligand, which enables efficient alkylation of monochlorosilanes with both primary and secondary alkylmagnesium halides [1] [2]. Under optimized conditions employing palladium(allyl)chloride dimer and DrewPhos at 50°C, the reaction achieves yields ranging from 52% to 82% for various substrates, demonstrating broad functional group tolerance including terminal alkenes, aryl ethers, and halogenated aromatic systems.

Mechanistic Insights and Selectivity Control

The mechanistic pathway involves initial coordination of the Grignard reagent to the palladium center, followed by oxidative addition of the chlorosilane substrate [1]. The resulting palladium intermediate undergoes reductive elimination to form the desired carbon-silicon bond while regenerating the active catalytic species. Notably, this catalytic system demonstrates exceptional selectivity for silicon-chlorine bond activation over carbon-halogen bonds, even in the presence of primary alkyl bromides and chlorides, enabling subsequent functionalization opportunities.

Control experiments conducted under "all chloride" conditions using isopropylmagnesium chloride and bis(DrewPhos)palladium dichloride revealed that elevated temperatures (50°C) are necessary to overcome the reduced reactivity associated with highly aggregated alkylmagnesium chloride species [1]. The addition of substoichiometric tetramethylethylenediamine effectively disrupts these aggregates and dramatically enhances reactivity under ambient conditions.

Direct Metallation and Siloxane Quenching Strategies

Direct Metallation Approaches

Direct metallation strategies offer an alternative synthetic pathway that bypasses the need for pre-formed organometallic reagents [5] [6]. These approaches typically employ strong lithium bases such as n-butyllithium or sec-butyllithium to generate organolithium intermediates in situ, which subsequently react with chlorosilane electrophiles to form the desired silicon-carbon bonds.

The directed ortho-metallation methodology has proven particularly valuable for synthesizing functionalized chlorosilanes where regioselectivity is paramount [5] [6]. This approach relies on the presence of directing metalation groups that coordinate to lithium and facilitate selective deprotonation at specific positions. For chloro(decyl)dimethylsilane synthesis, this strategy can be adapted to prepare substituted aromatic precursors that are subsequently converted to the target compound through established protocols.

Siloxane Quenching Mechanisms

Siloxane quenching strategies represent a complementary approach where pre-formed organometallic species are treated with chlorosilane electrophiles under controlled conditions [7] [8]. This methodology offers several advantages including improved functional group compatibility and the ability to introduce multiple silicon-containing moieties in a single synthetic operation.

Recent investigations into the mechanistic aspects of siloxane quenching have revealed that the process involves initial coordination of the organometallic species to the silicon center, followed by rapid chloride displacement [8]. The reaction kinetics are strongly influenced by the steric environment around both the organometallic reagent and the silicon electrophile, with less hindered systems generally exhibiting faster reaction rates and higher yields.

Temperature and Solvent Effects

Systematic studies of temperature and solvent effects have demonstrated that optimal results are typically achieved at reduced temperatures (-40°C to 0°C) in coordinating solvents such as tetrahydrofuran or dimethoxyethane [8] [6]. These conditions minimize competing side reactions such as elimination or rearrangement processes that can reduce overall synthetic efficiency.

The choice of quenching agent also significantly impacts the reaction outcome. Chloro(decyl)dimethylsilane can be effectively prepared using this approach by treating the appropriate organolithium species with dimethyldichlorosilane, followed by careful aqueous workup to remove lithium salts and other byproducts [8].

Industrial-Scale Production Techniques

Müller-Rochow Direct Synthesis Process

The industrial production of chlorosilanes, including chloro(decyl)dimethylsilane precursors, predominantly relies on the Müller-Rochow direct synthesis process, which represents the cornerstone of modern organosilicon manufacturing [9] [10] [11]. This process, developed independently by Eugene Rochow and Richard Müller in the early 1940s, involves the direct reaction between elemental silicon and organic halides in the presence of copper-based catalysts.

For the production of methylchlorosilanes that serve as key intermediates, the process operates at temperatures between 250°C and 300°C using finely ground silicon metal in fluidized bed reactors [10] [11]. The reaction yields primarily dimethyldichlorosilane (90% selectivity), along with smaller quantities of methyltrichlorosilane and trimethylchlorosilane [9]. The copper catalyst, typically applied as copper(I) oxide, facilitates the formation of an active contact mass that enables efficient silicon-carbon bond formation.

Fluidized Bed Reactor Technology

Modern industrial implementations utilize sophisticated fluidized bed reactor systems that provide optimal heat and mass transfer characteristics [12] [11]. These reactors maintain the silicon-copper contact mass in a fluidized state through controlled gas flow, ensuring uniform temperature distribution and maximizing the active surface area available for reaction. Typical production capacities range from 500 to 2000 kg/h for major chlorosilane products [12].

The fluidized bed design offers several advantages over fixed bed alternatives, including superior temperature control, reduced hot spot formation, and enhanced catalyst longevity. Process control systems continuously monitor temperature, pressure, and gas composition to maintain optimal operating conditions and prevent the formation of undesired byproducts [12].

Hydrogenolysis of Direct Process Residue

A significant industrial development in sustainable chlorosilane production involves the hydrogenolysis of direct process residue (DPR), a waste byproduct from the Müller-Rochow synthesis [13]. This process, implemented at pilot and commercial scales, converts otherwise unusable DPR into valuable chlorosilane monomers through high-temperature, high-pressure treatment with hydrogen.

Dow Corning Corporation's implementation of this technology at their Carrollton, Kentucky facility has demonstrated DPR conversions ranging from 59% to 89% on a monthly basis [13]. The process operates at temperatures between 400°C and 600°C under hydrogen pressures of 50-100 bar, utilizing specialized high-pressure autoclaves designed to handle the corrosive reaction environment.

The reaction products contain high concentrations of valuable monomers such as dimethyldichlorosilane and methyldichlorosilane, which can be separated and purified using conventional distillation techniques [13]. This approach offers significant environmental and economic benefits by reducing waste generation and recovering valuable silicon and chlorine resources that would otherwise be disposed of in landfills.

Continuous Distillation and Purification Systems

Industrial chlorosilane production facilities incorporate sophisticated multi-column distillation trains capable of processing 1000-5000 kg/h of crude reaction products [14] [15]. These systems employ various separation techniques including high boiling fraction distillation, low boiling fraction distillation, and specialized purification columns designed to remove trace impurities.

Recent advances in reactive distillation technology have enabled the integration of reaction and separation operations in single unit operations, reducing capital costs and energy consumption [14] [15]. These systems operate at temperatures between 200°C and 300°C, combining the benefits of chemical reaction with simultaneous product separation and purification.

The implementation of intermediate condensers in reactive distillation columns has proven particularly effective for managing the challenging thermodynamics associated with chlorosilane separations [15]. These systems reduce the cryogenic refrigeration load while maintaining high product purity levels, with silane purities exceeding 99.9999% achievable through optimized design.

Green Chemistry Approaches and Yield Optimization

Electrochemical Synthetic Methodologies

Recent developments in electrochemical synthesis have emerged as promising green chemistry alternatives for chlorosilane production [16] [17] [18]. These methodologies leverage the ability of electrochemistry to drive thermodynamically unfavorable reactions through the application of controlled electrical potentials, enabling the reductive activation of chlorosilanes under mild conditions without the need for stoichiometric metal reductants.

Lin and colleagues have developed a general electrochemical strategy for synthesizing disilanes and oligosilanes from readily available chlorosilanes through reductive activation on carbon cathodes [16] [18]. The process operates via an electrochemical-chemical-electrochemical mechanism that generates silyl anion intermediates, which subsequently undergo nucleophilic substitution with additional chlorosilane partners to afford cross-coupled products in yields ranging from 38% to 96%.

This approach offers significant advantages over traditional Wurtz coupling methods, including milder reaction conditions, improved chemoselectivity, and broader functional group compatibility [16]. The electrochemical method eliminates the need for harsh reducing metals and operates at ambient temperature and pressure, substantially reducing energy requirements and environmental impact.

Solvent-Free and Catalytic Approaches

The development of solvent-free synthetic methodologies represents another significant advancement in green chlorosilane chemistry [19]. Recent work has demonstrated the efficient synthesis of silatrane derivatives through organocatalytic protocols under mild conditions, achieving yields of 70-95% without the necessity for organic solvents or specialized equipment.

These approaches utilize 1,8-diazabicyclo[5.4.0]undec-7-ene as an organocatalyst to facilitate the formation of silicon-nitrogen and silicon-oxygen bonds under ambient conditions [19]. The methodology demonstrates exceptional energy efficiency and sustainability, losing only minimal points on the EcoScale assessment due to the use of hydrocarbon washing solvents, which can be replaced with more environmentally benign alternatives.

Hydrogen-Coupled Production Systems

The process enables the one-pot synthesis of alkoxysilanes using different hydrosilanes and terminal alkenes as reactants in alcohols as green solvents [20] [21]. Operating at room temperature with catalyst loadings as low as 0.1 mol%, the system achieves yields of 85-95% while producing hydrogen gas at elevated pressures as a valuable byproduct.

Selectivity control between hydrosilylation and hydroalkoxysilylation products can be achieved by varying the alcohol-to-water ratio, enabling a circular approach where both silicon products and hydrogen energy are recovered [20]. This represents a significant advancement in circular economy principles applied to organosilicon chemistry.

Waste Minimization and Process Intensification

Industrial implementation of waste minimization strategies has focused primarily on the development of processes that convert waste streams into valuable products [13]. The hydrogenolysis of direct process residue represents the most successful example of this approach, converting up to 89% of waste silicon-containing materials into commercially valuable chlorosilane monomers.

Process intensification through reactive distillation and integrated reaction-separation systems has demonstrated energy savings of 20-40% compared to conventional approaches [14] [15]. These systems combine multiple unit operations into single equipment pieces, reducing capital costs and improving overall process efficiency while maintaining high product quality standards.

The integration of advanced process control systems and real-time optimization algorithms has enabled continuous improvement in yield and selectivity across industrial chlorosilane production facilities [12]. These systems monitor key process variables and automatically adjust operating conditions to maintain optimal performance while minimizing waste generation and energy consumption.

Yield Optimization Through Advanced Catalysis

Recent advances in catalytic system design have focused on developing more selective and efficient catalysts for chlorosilane synthesis [22] [23]. Metal-free organic synthesis technologies have been developed that eliminate transition metal catalyst waste while operating under mild conditions, addressing environmental pollution concerns associated with traditional catalytic approaches.

These systems employ novel molecular structures and coupling reactions involving aryne, phosphite, and fluorosilane components to activate silanes without metal catalysts [23]. The technology has demonstrated scalability to industrially relevant gram-scale production with stable performance in subsequent oxidation and substitution reactions.

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

38051-57-9

Wikipedia

Silane, chlorodecyldimethyl-

General Manufacturing Information

Silane, chlorodecyldimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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